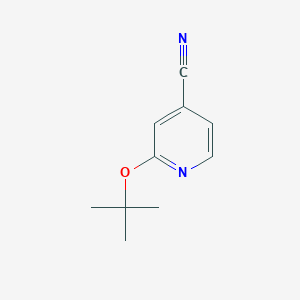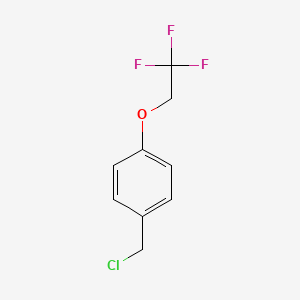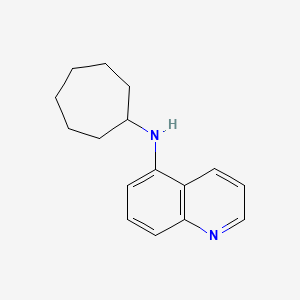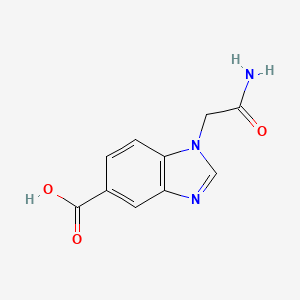![molecular formula C10H9N3 B1517714 4,6-二甲基-1H-吡咯并[2,3-b]吡啶-3-腈 CAS No. 1114822-80-8](/img/structure/B1517714.png)
4,6-二甲基-1H-吡咯并[2,3-b]吡啶-3-腈
描述
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic aromatic organic compound that belongs to the pyrrolopyridine family This compound features a pyrrolopyridine core with a cyano group at the 3-position and methyl groups at the 4- and 6-positions
科学研究应用
Chemistry: In chemistry, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrrolopyridine core is a key structural motif in many natural products and pharmaceuticals.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and design.
Industry: In the chemical industry, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity make it suitable for various applications.
作用机制
Target of Action
The primary targets of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a key role in various types of tumors .
Mode of Action
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The interaction of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with FGFRs affects several biochemical pathways. The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The result of the action of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has also been shown to significantly inhibit the migration and invasion of cancer cells .
生化分析
Biochemical Properties
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and these receptors could potentially influence these biochemical reactions.
Cellular Effects
In vitro studies have shown that 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s ability to inhibit FGFRs could potentially disrupt these signaling pathways, leading to changes in gene expression and other cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4,6-dimethylpyridine-3-carbonitrile derivatives, under specific conditions. The reaction conditions may include the use of strong bases, high temperatures, and inert atmospheres to promote the formation of the pyrrolopyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
化学反应分析
Types of Reactions: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the pyrrolopyridine core.
Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, substituted, and coupled products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: This compound lacks the methyl groups and cyano group present in 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound has a thioxo group instead of the pyrrolo group.
Pyridine-3-carbonitrile: This compound lacks the pyrrolo group and the methyl groups.
Uniqueness: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its combination of the pyrrolopyridine core, cyano group, and methyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
IUPAC Name |
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-3-7(2)13-10-9(6)8(4-11)5-12-10/h3,5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLLTHLIRILPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)



![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)




